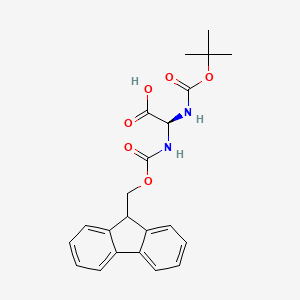

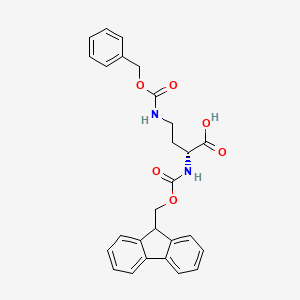

Fmoc-a-amino-D-Gly(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

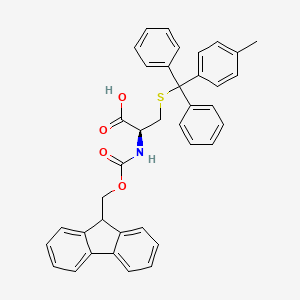

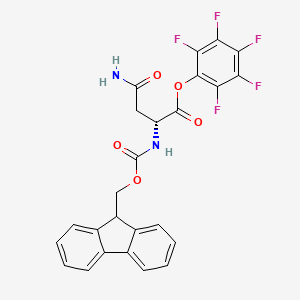

Fmoc-a-amino-D-Gly(Boc)-OH is a chemical compound that has gained significant attention among scientific researchers due to its potential applications in various fields. This compound is a derivative of amino acid glycine and is commonly used in peptide synthesis. In

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-α-amino-D-Gly(Boc)-OH is primarily used in the synthesis of peptides, serving as a building block that allows for the specific assembly of peptide chains. The Fmoc group (fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group, preventing unwanted side reactions during the peptide chain assembly. The Boc (tert-butoxycarbonyl) group protects the side chains of amino acids, ensuring the correct sequence and structure of the peptide are maintained throughout the synthesis process. These protective groups are removed upon completion of the synthesis, revealing the desired peptide product. This methodology is critical for creating peptides with specific functions for research, including the study of protein interactions, enzymatic activity, and the development of therapeutic agents.

Impurities in Peptide Medicines

The significance of Fmoc-α-amino-D-Gly(Boc)-OH extends to its role in understanding and controlling impurities in peptide medicines. The control of peptide-related impurities is crucial for the safety and efficacy of peptide drugs. Impurities can arise during the synthesis process due to incomplete deprotection or side reactions. Understanding the role and behavior of compounds like Fmoc-α-amino-D-Gly(Boc)-OH in the synthesis process helps in identifying potential sources of impurities and in developing strategies to minimize these impurities in the final product. This is essential for ensuring the quality of peptide-based therapeutics and for meeting regulatory standards for pharmaceuticals (D'Hondt et al., 2014).

Advancements in Biosensors

Another application area for Fmoc-α-amino-D-Gly(Boc)-OH is in the development of biosensors. While not directly mentioned in the context of Fmoc-α-amino-D-Gly(Boc)-OH, the principles of peptide synthesis and modification play a role in creating biosensors. Peptides synthesized using compounds like Fmoc-α-amino-D-Gly(Boc)-OH can be used to create sensitive elements of biosensors, enabling the detection of specific biomolecules, ions, or pathogens. The specificity and sensitivity of these biosensors depend on the precise structure of the peptides used, highlighting the importance of advanced peptide synthesis methods in biosensor development (Wang et al., 2014).

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCFKRJSLGKRNA-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-a-amino-D-Gly(Boc)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)